molecular formula C8H9NO2 B108000 3-(Pyridin-2-yl)propanoic acid CAS No. 15197-75-8

3-(Pyridin-2-yl)propanoic acid

Cat. No. B108000
CAS RN: 15197-75-8
M. Wt: 151.16 g/mol
InChI Key: AZYKGQOIAGPVCK-UHFFFAOYSA-N
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Description

3-(Pyridin-2-yl)propanoic acid is a compound that has been the subject of various studies due to its potential applications in medicinal chemistry and material science. The compound features a pyridine ring, which is a basic structural unit in many biological compounds, attached to a propanoic acid moiety. This structure is versatile and can be modified to produce a range of derivatives with different properties and potential uses .

Synthesis Analysis

The synthesis of 3-(Pyridin-2-yl)propanoic acid derivatives has been explored through various methods. For instance, an oxidative coupling reaction with alkanones has been used to create palladium(II) complexes that incorporate the 3-(pyridin-2-yl) moiety . Another study reported the one-step synthesis of pyrido[2,3-d]pyrimidines, amides, and benzoxazolylethylpyrimidine by condensation of substituted 3-(2-phenylpyrimidin-5-yl)propanoic acids with aromatic amines . Additionally, alum has been used as a catalyst for the synthesis of 2-[3-amino-5-methyl-5-(pyridin-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]propanoic acid derivatives in aqueous media .

Molecular Structure Analysis

The molecular structure of 3-(Pyridin-2-yl)propanoic acid and its derivatives has been extensively studied using various spectroscopic and computational methods. Quantum computational studies using density functional theory have been employed to optimize the structure and predict vibrational frequencies, bond lengths, and angles . X-ray crystallography has been used to determine the crystal structure of related compounds, revealing details such as hydrogen bonding patterns and molecular packing .

Chemical Reactions Analysis

3-(Pyridin-2-yl)propanoic acid can participate in a range of chemical reactions, forming complexes with metals such as platinum and palladium, which have been studied for their potential as anticancer agents . The compound has also been used as a ligand in the synthesis of pyrazolo[3,4-b]pyridine derivatives, demonstrating its versatility in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Pyridin-2-yl)propanoic acid derivatives have been characterized using various techniques. Spectroscopic methods such as UV-Vis, 1H NMR, and 13C NMR have provided insights into the electronic properties and molecular interactions of these compounds . Theoretical calculations have also been used to study the electronic properties, such as the HOMO/LUMO energy gap, and to predict the reactivity of the molecule . The stability and solubility of these compounds in different solvents have been assessed, which is crucial for their potential applications in drug design and material science .

Scientific Research Applications

  • Coordination Polymers Synthesis

    • Field : Chemistry
    • Application : 3-Pyridinepropionic acid (PPA) is used in the preparation of new coordination polymers of Ag, Cu, and Zn .
    • Method : This involves a reaction with AgNO3, Cu(NO3)2·6H2O, and Zn(NO3)2·6H2O in MeOH . It’s also used in the hydrothermal synthesis of coordination polymers, [Zn(PPA)2(H2O)2]n and [Cd(PPA)2]n .
    • Results : The result is the formation of new coordination polymers .
  • Fluorescence Enhancement in Sol-Gels

    • Field : Material Science
    • Application : 3-Pyridinepropionic acid (PPA) is used as a bidentate chelating agent for the chelation of rare-earth ions, Eu3+ and Tb3+ for the fluorescence enhancement in sol-gels .
    • Method : The specific method of application is not mentioned in the source .
    • Results : The result is an enhancement in fluorescence in sol-gels .
  • Preparation of Dabigatran Etexilate Derivatives

    • Field : Pharmaceutical Chemistry
    • Application : 3-(pyridin-2-ylamino)propanoic acid can be used in the preparation of Dabigatran etexilate derivatives .
    • Method : The specific method of application is not mentioned in the source .
    • Results : The result is the formation of Dabigatran etexilate derivatives .
  • Preparation of Dabigatran Etexilate Derivatives
    • Field : Pharmaceutical Chemistry
    • Application : 3-(pyridin-2-ylamino)propanoic acid can be used in the preparation of Dabigatran etexilate derivatives .
    • Method : The specific method of application is not mentioned in the source .
    • Results : The result is the formation of Dabigatran etexilate derivatives .

Safety And Hazards

The compound is classified under GHS07 and has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-pyridin-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-8(11)5-4-7-3-1-2-6-9-7/h1-3,6H,4-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYKGQOIAGPVCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60340373
Record name 3-(pyridin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyridin-2-yl)propanoic acid

CAS RN

15197-75-8
Record name 3-(pyridin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(pyridin-2-yl)propanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
W Chen, J Yang - Journal of Organometallic Chemistry, 2018 - Elsevier
Four well-defined N-heterocyclic carbene-PdCl-[(2-Pyridyl)alkyl carboxylate] complexes have been conveniently synthesized through bridge-cleavage reactions of [Pd(μ-Cl)(Cl)(NHC)] …
Number of citations: 18 www.sciencedirect.com
A Chino, R Seo, Y Amano, I Namatame… - Chemical and …, 2018 - jstage.jst.go.jp
In this study, we report the identification of potent pyrimidoindazoles as phosphodiesterase10A (PDE10A) inhibitors by using the method of fragment-based drug discovery (FBDD). The …
Number of citations: 17 www.jstage.jst.go.jp
X Ji, M Su, J Wang, G Deng, S Deng, Z Li… - European journal of …, 2014 - Elsevier
A series of novel hetero-aromatic moieties substituted α-amino pyrrole-2-carbonitrile derivatives was designed and synthesized based on structure–activity relationships (SARs) of …
Number of citations: 37 www.sciencedirect.com
P Ghorai, A Kraus, M Keller, C Götte… - Journal of medicinal …, 2008 - ACS Publications
N 1 -Aryl(heteroaryl)alkyl-N 2 -[3-(1H-imidazol-4-yl)propyl]guanidines are potent histamine H 2 -receptor (H 2 R) agonists, but their applicability is compromised by the lack of oral …
Number of citations: 83 pubs.acs.org
T Vorherr, I Lewis, J Berghausen, F Huth… - International Journal of …, 2020 - Springer
We and others have been aiming at modifications to maintain or to enhance solubility while enabling permeability for cyclic hexapeptides. Especially, the 2-pyridyl-Ala modification was …
Number of citations: 3 link.springer.com
S Sivanathan, F Körber, JA Tent… - The Journal of …, 2015 - ACS Publications
Phenyllactic acids are found in numerous natural products as well as in active substances used in medicine or plant protection. Enantiomerically pure phenyllactic acids are available by …
Number of citations: 14 pubs.acs.org
Y Xia, B Zhang, W Li, G Xu - Journal of the Science of Food and …, 2011 - Wiley Online Library
BACKGROUND: Although the volatiles present in mushrooms and fungi have been investigated by many researchers, including Antrodia camphorata in submerged fermentation, there …
Number of citations: 18 onlinelibrary.wiley.com
MP Stanton - 2023 - researchrepository.wvu.edu
Linear alpha olefins (LAOs) are important building blocks in the production of linear low-density polyethylene, a plastic used in products such as shrink wraps, plastic bags, tubing, …
Number of citations: 0 researchrepository.wvu.edu
KC Miles - 2017 - search.proquest.com
Selective oxidation of organic compounds represents a significant challenge for chemical transformations. Oxidation methods that utilize nitroxyl catalysts have become increasingly …
Number of citations: 2 search.proquest.com
W Jud, CA Salazar, J Imbrogno… - … Process Research & …, 2022 - ACS Publications
An electrochemical method has been developed for a mediated oxidation of primary alcohols to carboxylic acids. The method is compatible with a variety of alcohols bearing nitrogen-…
Number of citations: 13 pubs.acs.org

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